1-(4-Methyl-3-nitrophenyl)ethan-1-ol
Overview
Description
1-(4-Methyl-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, along with an ethan-1-ol moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methyl-3-nitrophenyl)ethan-1-ol can be synthesized through several methods. One common route involves the nitration of 4-methylacetophenone to form 4-methyl-3-nitroacetophenone, followed by reduction to yield the desired product . The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid, while the reduction step can be carried out using reagents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-Methyl-3-nitroacetophenone.
Reduction: 1-(4-Methyl-3-aminophenyl)ethan-1-ol.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Methyl-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect molecular targets and pathways, influencing the compound’s reactivity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)ethan-1-ol: Similar structure but with the nitro group in a different position.
1-(4-Methyl-3-aminophenyl)ethan-1-ol: The amino derivative obtained by reducing the nitro group.
4-Methyl-3-nitroacetophenone: The ketone form obtained by oxidizing the hydroxyl group.
Uniqueness
1-(4-Methyl-3-nitrophenyl)ethan-1-ol is unique due to the combination of its nitro and methyl groups on the phenyl ring, along with the ethan-1-ol moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJLWMIIDXXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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